Ethyl 2-(4-amino-2-fluorophenoxy)acetate
Overview
Description
Ethyl 2-(4-amino-2-fluorophenoxy)acetate is a useful research compound. Its molecular formula is C10H12FNO3 and its molecular weight is 213.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Fluorinated Aminophenol Derivatives for Intracellular pH Measurement : The research by Rhee, Levy, and London (1995) discusses derivatives of 2-aminophenol, which serve as building blocks for pH-sensitive probes. One such derivative, closely related to Ethyl 2-(4-amino-2-fluorophenoxy)acetate, is used for measuring intracellular pH levels, indicating its potential application in biochemistry and cellular biology (Rhee, Levy, & London, 1995).
Crystal Structure and Analysis of 2-(4-Fluorophenoxy) Acetic Acid : Prabhuswamy et al. (2021) synthesized a compound closely related to this compound, exploring its crystal structure and molecular properties. This research provides insights into the structural characteristics of such compounds, which is crucial for understanding their potential applications in materials science and pharmaceuticals (Prabhuswamy et al., 2021).
Synthesis and Characterization of Ethyl-2-(4-Aminophenoxy) Acetate : Altowyan et al. (2022) discuss the synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a precursor for hypoglycemic agents. This research indicates the compound's application in developing medications for diabetes (Altowyan et al., 2022).
Corrosion Inhibition Behavior for Mild Steel : Lgaz et al. (2017) studied chalcone derivatives, one of which is closely related to this compound, for their corrosion inhibition behavior on mild steel. This indicates its potential application in industrial settings, particularly in protecting metals from corrosion (Lgaz et al., 2017).
Properties
IUPAC Name |
ethyl 2-(4-amino-2-fluorophenoxy)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3/c1-2-14-10(13)6-15-9-4-3-7(12)5-8(9)11/h3-5H,2,6,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCDZWNHVWYSFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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